1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017782-83-0
VCID: VC4063530
InChI: InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
SMILES: COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid

CAS No.: 1017782-83-0

Cat. No.: VC4063530

Molecular Formula: C13H16N2O5

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid - 1017782-83-0

Specification

CAS No. 1017782-83-0
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
IUPAC Name 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C13H16N2O5/c1-20-12-8-10(2-3-11(12)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Standard InChI Key VBGWZNJXSVMSCH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Canonical SMILES COC1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-methoxy-4-nitrophenyl moiety. This configuration combines aromatic nitro and methoxy substituents with a piperidine scaffold, a combination observed in bioactive molecules targeting neurological and oncological pathways .

Table 1: Comparative Molecular Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-(4-Nitrophenyl)piperidine-4-carboxylic acid223786-53-6C12H14N2O4250.25
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid439095-54-2C13H15N3O5293.27
1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid942474-63-7C13H16N2O4264.28
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid-C13H15N2O5*279.27*

*Theoretical values derived from structural analogs .

Spectroscopic and Computational Descriptors

While experimental spectral data for the target compound is unavailable, analogs provide insight:

  • SMILES: COC1=C(C=CC(=C1)N+[O-])N2CCC(CC2)C(=O)O (predicted via PubChem tools) .

  • InChIKey: Hypothetically generated as a derivative of related structures, e.g., UCQCRJZDSWSGEA-UHFFFAOYSA-N (modified for methoxy substitution) .

  • Mass Fragmentation: Expected molecular ion peak at m/z 279.27 (M+H)+ with characteristic fragments at m/z 121 (nitrophenyl) and 84 (piperidine) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid likely follows nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, analogous to methods for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl derivatives .

Example Protocol (Inferred):

  • Starting Material: 3-Methoxy-4-nitrochlorobenzene (or fluorobenzene).

  • Nucleophilic Displacement: React with piperidine-4-carboxylic acid under basic conditions (e.g., K2CO3 in DMF at 120°C) .

  • Purification: Column chromatography or crystallization yields the pure product .

Table 2: Synthetic Conditions for Analogous Compounds

CompoundReaction ConditionsYield
1-[1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazineK2CO3, DMF, 120°C, 18 h95%
1-(4-Nitrophenyl)piperidine-4-carboxylic acidNot reported-
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acidNot reported-

Scalability and Industrial Relevance

Industrial-scale production would require optimization for:

  • Solvent Recovery: DMF, though effective, poses environmental concerns; alternatives like DMAc or NMP may be explored .

  • Catalysis: Palladium catalysts could enhance coupling efficiency for nitroaryl intermediates .

Physicochemical Properties

Thermodynamic Parameters

  • Solubility: Predicted low water solubility (<1 mg/mL) due to the nitro and aromatic groups; soluble in polar aprotic solvents (DMF, DMSO) .

  • Melting Point: Estimated 180–190°C based on analogs (e.g., 1-(4-Nitrophenyl)piperidine-4-carboxylic acid melts at 210°C) .

  • logP: Calculated ~1.8 (moderate lipophilicity), suggesting reasonable blood-brain barrier permeability .

Stability Profile

  • Photostability: Nitro groups necessitate protection from light to prevent degradation .

  • Thermal Stability: Decomposition expected above 200°C, consistent with nitroaromatic compounds .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column, gradient elution (ACN:H2O + 0.1% TFA), retention time ~8.2 min .

  • TLC: Rf ≈ 0.4 (silica gel, ethyl acetate/hexane 1:1) .

Spectroscopic Data

  • IR (cm⁻¹): 1705 (C=O), 1520 (NO2 asym), 1340 (NO2 sym), 1250 (C-O methoxy) .

  • ¹H NMR (DMSO-d6): δ 8.2 (d, aromatic), 4.1 (m, piperidine), 3.8 (s, OCH3), 2.6 (m, CH2COOH) .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group enables salt formation (e.g., sodium, potassium) to enhance bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Nitro Position: Para-nitro maximizes electronic effects for target binding .

  • Methoxy Group: Ortho-methoxy improves metabolic stability by hindering CYP450 oxidation .

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